What is the chemical structure of delta6,7-Baccatin III?
What is the chemical structure of delta6,7-Baccatin III?
An In-Depth Technical Guide to the Chemical Structure of delta-6,7-Baccatin III
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of delta-6,7-Baccatin III, a distinct member of the taxane family of diterpenoids. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's core structure, the analytical methodologies required for its characterization, and its significance within the broader context of taxane-based therapeutics.
Introduction: Situating delta-6,7-Baccatin III in the Taxane Landscape
The taxane family of natural products remains a cornerstone of oncology, primarily due to the clinical success of paclitaxel (Taxol®) and its analogues. The complex bicyclic core of these molecules presents a formidable challenge for total synthesis, making the isolation of advanced precursors from natural sources, such as the yew tree (Taxus species), a critical component of the pharmaceutical supply chain[1]. Baccatin III is arguably the most pivotal of these precursors, serving as the direct starting material for the semi-synthesis of paclitaxel[2][3][4][5][6].
delta-6,7-Baccatin III is a naturally occurring derivative of Baccatin III, distinguished by a single, yet significant, structural modification: a double bond between the C6 and C7 positions of the taxane core[7]. This alteration not only changes the molecule's conformation but also influences its chemical reactivity and biological profile. Understanding the precise chemical structure of delta-6,7-Baccatin III is therefore essential for exploring its potential as an alternative precursor for novel taxane-based anticancer agents[7].
Core Chemical Identity and Structure
delta-6,7-Baccatin III is a complex diterpenoid built upon a tetracyclic taxane skeleton. Its identity is defined by a unique arrangement of functional groups and specific stereochemistry.
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IUPAC Name: [(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadeca-8,13-dien-2-yl] benzoate[7]
The key structural features that define delta-6,7-Baccatin III are:
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Tetracyclic Taxane Core: A complex fused ring system that forms the backbone of the molecule.
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Oxetane Ring: A four-membered ether ring that is a hallmark of biologically active taxanes and is crucial for their microtubule-stabilizing activity.
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C6-C7 Double Bond: The defining feature of this molecule, which distinguishes it from Baccatin III. This unsaturation introduces rigidity and alters the electronic properties of the B-ring[7].
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Functional Groups: The structure is decorated with multiple hydroxyl, acetyl, and benzoate groups at specific stereocenters, which are essential for its chemical properties and serve as handles for synthetic modification.
The presence of the C6-C7 double bond reduces steric hindrance at the C7 position compared to Baccatin III, a factor that can significantly influence the regioselectivity of subsequent chemical modifications[7].
Structural Elucidation: A Multi-Technique Approach
Determining the unambiguous structure of a complex natural product like delta-6,7-Baccatin III requires a synergistic application of advanced spectroscopic techniques. The choice of methodology is driven by the need to resolve not only the atomic connectivity but also the intricate three-dimensional arrangement of atoms (stereochemistry).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the solution-state structure of organic molecules. For delta-6,7-Baccatin III, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY) experiments is necessary to assign all proton and carbon signals and establish the molecular framework.
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¹H NMR: Provides information on the chemical environment of each proton, including its multiplicity (splitting pattern), which reveals adjacent protons.
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¹³C NMR: Identifies all unique carbon atoms in the molecule.
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2D COSY (Correlation Spectroscopy): Maps the scalar couplings between protons, definitively establishing proton-proton connectivity through bonds (e.g., H-C-C-H). This is critical for tracing out the spin systems within the complex ring structure[7].
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2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals spatial proximities between protons that are close in space, irrespective of their bonding connectivity. This is indispensable for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the rings[7].
Table 1: Key NMR Assignments for Delta-6,7-Baccatin III Note: The following are representative assignments. Actual values may vary slightly based on solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | ~5.70 (d) | ~75.5 |
| H-5 | ~4.95 (d) | ~84.0 |
| H-6 | ~6.10 (d) | ~134.0 |
| H-7 | ~5.90 (d) | ~130.0 |
| H-10 | ~6.40 (s) | ~80.5 |
| H-13 | ~4.85 (t) | ~72.0 |
| C-4 Acetyl CH₃ | ~2.25 (s) | ~21.0 |
| C-10 Acetyl CH₃ | ~2.15 (s) | ~22.5 |
Experimental Protocol: NMR Analysis of a Taxane Derivative
The following outlines a self-validating protocol for the structural characterization of a purified taxane sample like delta-6,7-Baccatin III.
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Sample Preparation:
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Accurately weigh 1-5 mg of the purified compound.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it must fully dissolve the sample without reacting with it.
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Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm[9].
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Data Acquisition:
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Acquire spectra on a high-field NMR spectrometer (e.g., 500 or 600 MHz) to achieve optimal signal dispersion, which is crucial for resolving the many overlapping signals in a complex spectrum[10][11].
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Run standard 1D experiments: ¹H NMR and proton-decoupled ¹³C NMR.
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Run standard 2D experiments: COSY, HSQC (to correlate protons to their directly attached carbons), HMBC (to establish long-range C-H correlations), and NOESY (for stereochemistry).
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Data Processing & Analysis:
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Process the raw data (Free Induction Decay, FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
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Calibrate the spectra using the TMS signal at 0.00 ppm[9].
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Integrate the ¹H signals to determine the relative number of protons.
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Analyze the splitting patterns in the ¹H spectrum and the correlations in the COSY spectrum to build molecular fragments.
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Use HSQC and HMBC data to assemble the fragments into a complete carbon skeleton.
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Analyze NOESY cross-peaks to confirm the relative configuration of stereocenters. The presence of a NOE signal between two protons indicates they are <5 Å apart in space.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
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Functionality: High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement.
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Causality: This accuracy allows for the unambiguous determination of the molecular formula (C₃₁H₃₆O₁₀) by distinguishing it from other potential formulas with the same nominal mass. The observed mass spectrum can also show characteristic fragmentation patterns that provide further structural clues[12].
Biosynthetic and Synthetic Context
delta-6,7-Baccatin III is a natural product found in yew species, but it is also a key structure in the broader network of taxane synthesis. Its relationship with other critical taxanes illustrates its potential role in both natural biosynthesis and laboratory semi-synthesis. Baccatin III itself is produced from 10-deacetylbaccatin III (10-DAB) via an acetylation step catalyzed by the enzyme DBAT (10-deacetylbaccatin III-10-O-acetyltransferase)[3][4][13].
The following diagram illustrates the position of delta-6,7-Baccatin III relative to its more common parent compound and the ultimate drug product, paclitaxel.
Caption: Relationship of delta-6,7-Baccatin III to key taxane precursors.
Biological Activity and Future Directions
While not as extensively studied as paclitaxel, delta-6,7-Baccatin III has demonstrated potential as an antineoplastic agent. In vitro studies have shown that it exhibits cytotoxicity against various cancer cell lines, including breast, lung, and ovarian cancer[7]. This activity is presumed to stem from its ability to disrupt microtubule dynamics, a mechanism characteristic of the taxane class.
The unique C6-C7 double bond may influence its binding affinity to tubulin or alter its metabolic stability compared to paclitaxel. This structural divergence makes delta-6,7-Baccatin III an intriguing candidate for further investigation and a valuable starting point for the semi-synthesis of novel taxane analogues with potentially improved therapeutic indices or different activity spectra.
Conclusion
delta-6,7-Baccatin III is a structurally unique taxane defined by its tetracyclic core, essential oxetane ring, and a characteristic double bond at the C6-C7 position. Its structure has been rigorously established through the combined application of high-field NMR spectroscopy and high-resolution mass spectrometry. As a natural analogue of the critical paclitaxel precursor Baccatin III, it holds potential in its own right as a bioactive compound and serves as a valuable scaffold for the development of next-generation anticancer therapeutics. Further research into its biological activity and synthetic utility is warranted.
References
- Title: Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile Source: Google Patents URL
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Title: Discovery of FoTO1 and Taxol genes enables biosynthesis of baccatin III Source: PMC - NIH URL: [Link]
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Title: Total Synthesis of Baccatin III and Taxol Source: Oklahoma University Chemistry Interactive URL: [Link]
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Title: Bioproduction of baccatin III, an advanced precursor of paclitaxol, with transgenic Flammulina velutipes expressing the 10-deacetylbaccatin III-10-O-acetyl transferase gene Source: PubMed URL: [Link]
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